

Physical and chemical properties of OPD dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Phenylenediamine dihydrochloride

Cat. No.: B147417

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of o-Phenylenediamine Dihydrochloride (OPD Dihydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Phenylenediamine dihydrochloride (OPD dihydrochloride) is an aromatic amine salt widely utilized in biochemical assays, particularly as a chromogenic substrate for horseradish peroxidase (HRP) in Enzyme-Linked Immunosorbent Assays (ELISA). Its reaction with hydrogen peroxide, catalyzed by HRP, yields a soluble, colored product, allowing for quantitative analysis of various analytes. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and visual representations of its reaction pathways.

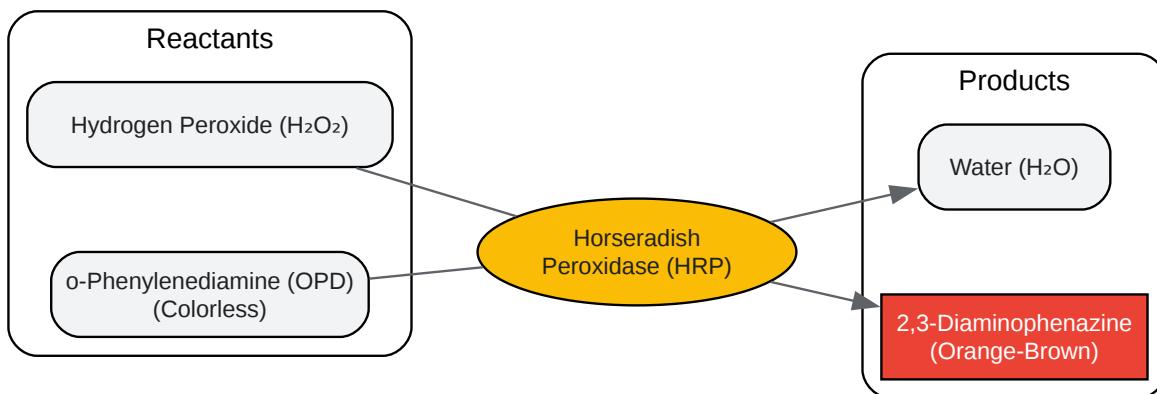
Chemical Identity

- Systematic Name: benzene-1,2-diamine;dihydrochloride[1]
- Synonyms: 1,2-Benzenediamine dihydrochloride, **1,2-Phenylenediamine dihydrochloride**[2][3]
- CAS Number: 615-28-1[3][4]

- Molecular Formula: C₆H₈N₂·2HCl[2][4]
- Molecular Weight: 181.06 g/mol [1][2][4][5]

Physical and Chemical Properties

The physical and chemical properties of OPD dihydrochloride are summarized in the table below, compiled from various safety data sheets and chemical databases.


Property	Value
Appearance	White to pale pink or brownish-yellow powder/crystals[1][2][6]
Melting Point	258 °C (decomposes)[2][5][7]
Boiling Point	257 °C at 760 mmHg[7]
Solubility	Soluble in water.[2] Slightly soluble in water; freely soluble in alcohol, chloroform, or ether.[7] Soluble in hot water.[8]
pH	1.5 (for a solution of unspecified concentration). [7] A solution of one 10 mg tablet in 10 mL of water has a pH of 5.0.[4]
pKa (of parent amine)	4.57 (conjugate acid); 0.80 (doubly protonated form) at 20 °C in H ₂ O[8]
UV-Vis Absorption (λ _{max})	287-291 nm[4]
Stability	Stable under normal temperatures and pressures.[2] Sensitive to light.[3]
Storage Temperature	2-8 °C, protected from heat, light, and moisture[4][7][9]

Chemical Reactivity and Use in ELISA

OPD dihydrochloride is a key reagent in ELISA for the detection of HRP-conjugated antibodies. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of OPD. This

reaction results in the formation of 2,3-diaminophenazine, a soluble product with a distinct orange-brown color.^{[4][10][9]} The intensity of the color is proportional to the amount of HRP present, and thus to the amount of analyte in the sample.

The reaction can be monitored spectrophotometrically at 450 nm.^{[4][10]} For endpoint assays, the reaction can be stopped by adding an acid, such as 3 M HCl or 3 M H₂SO₄. This acidification shifts the absorption maximum of the product to 492 nm.^{[4][9]}

[Click to download full resolution via product page](#)

OPD Oxidation by HRP in an ELISA

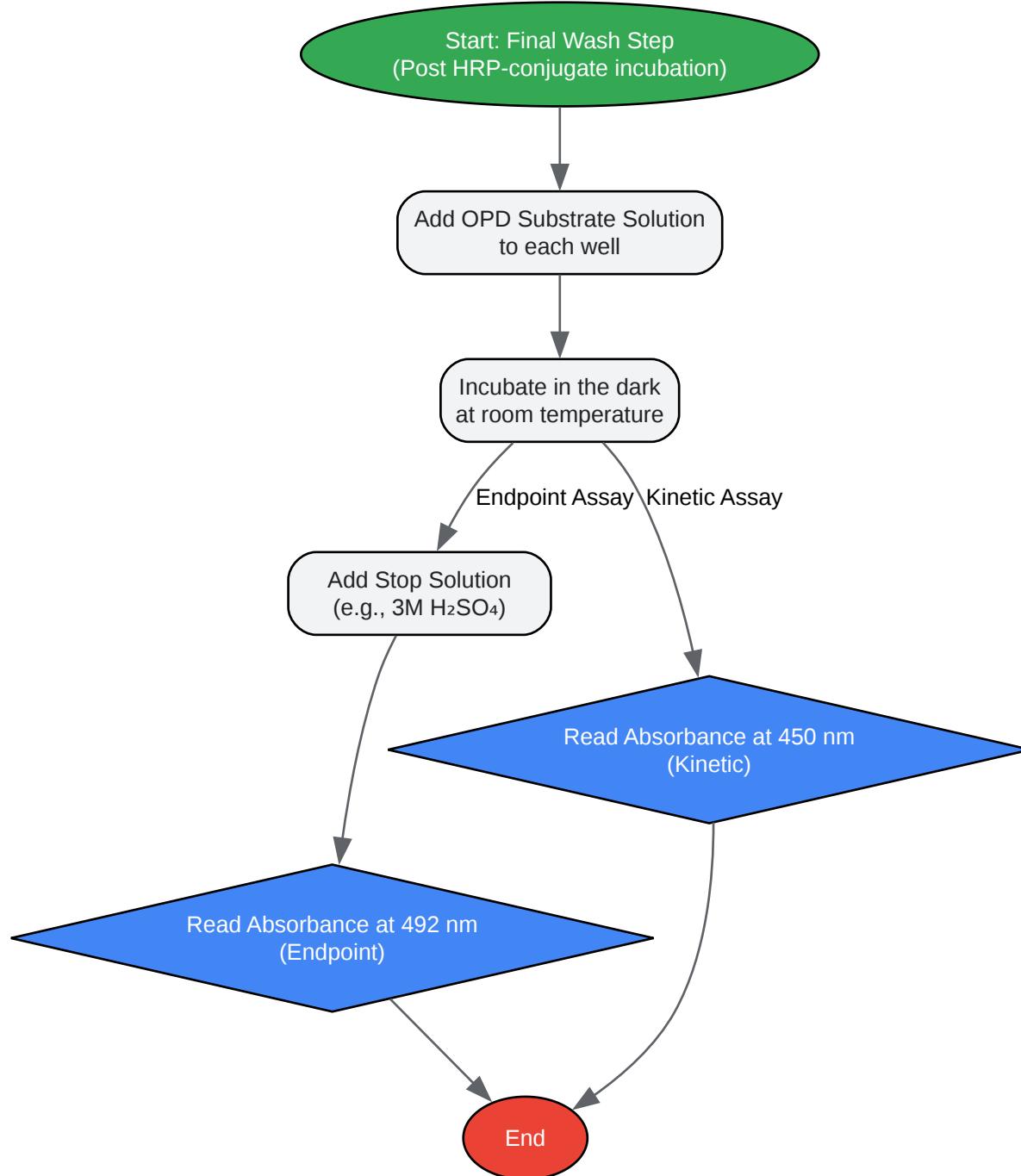
Experimental Protocols

General Method for Melting Point Determination

A standard method for determining the melting point of a crystalline solid like OPD dihydrochloride involves using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the dry OPD dihydrochloride powder is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady rate. As the temperature approaches the expected melting point (around 258 °C), the heating rate is reduced to approximately 1-2 °C

per minute to allow for accurate observation.


- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded as the melting range. For OPD dihydrochloride, decomposition is observed at its melting point.[2][7]

Protocol for OPD dihydrochloride use in ELISA

This protocol outlines the use of OPD dihydrochloride as a chromogenic substrate in a typical indirect ELISA.

- Reagent Preparation:
 - Substrate Buffer: Prepare a 0.05 M phosphate-citrate buffer with a pH of 5.0. This can be made by mixing 25.7 mL of 0.2 M dibasic sodium phosphate with 24.3 mL of 0.1 M citric acid and adding 50 mL of deionized water, adjusting the pH if necessary.[4][9] Alternatively, commercially available phosphate-citrate buffer tablets can be used.[4][9]
 - OPD Substrate Solution: Immediately before use, dissolve an OPD dihydrochloride tablet in the substrate buffer to a final concentration of approximately 0.4 mg/mL.[4][9] For example, a 10 mg tablet is dissolved in 25 mL of buffer.[4] Add hydrogen peroxide to the solution; for instance, add 40 μ L of fresh 30% H_2O_2 per 100 mL of buffer.[9] Protect the solution from light.
- ELISA Procedure:
 - Following the final wash step after incubation with the HRP-conjugated secondary antibody, add 200 μ L of the freshly prepared OPD Substrate Solution to each well of the microplate.[4][10]
 - Incubate the plate in the dark at room temperature for approximately 30 minutes.[4][10]
 - Monitor the color development. The reaction produces a soluble orange-brown product.[4][10][9]
- Reading the Results:

- Kinetic Reading: The absorbance can be read at 450 nm at multiple time points during the incubation.[4][10][9]
- Endpoint Reading: To stop the reaction, add 50 μ L of 3 M H_2SO_4 or 3 M HCl to each well. [4][10] Read the absorbance at 492 nm within a short period after stopping the reaction.[4][9]

[Click to download full resolution via product page](#)

ELISA Substrate Reaction Workflow

Safety and Handling

OPD dihydrochloride is classified as hazardous.^[3] It is toxic if swallowed, and harmful in contact with skin or if inhaled.^{[2][11]} It can cause serious eye irritation and may cause an allergic skin reaction.^{[3][11]} There is limited evidence of a carcinogenic effect, and it is suspected of causing genetic defects.^{[2][3][11]} It is also very toxic to aquatic life with long-lasting effects.^{[2][3][11]}

- Handling: Use in a well-ventilated area, preferably under a chemical fume hood.^[3] Avoid generating dust.^[2] Avoid contact with eyes, skin, and clothing.^[2] Wash hands thoroughly after handling.^[2]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.^{[2][3]}
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.^[2] Keep the container tightly closed.^[2]

Conclusion

o-Phenylenediamine dihydrochloride is a valuable chemical reagent with well-defined physical and chemical properties. Its primary application as a chromogenic substrate in ELISA is crucial for many diagnostic and research assays. A thorough understanding of its properties, proper handling, and the experimental protocols for its use is essential for obtaining reliable and reproducible results in a safe laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. o-Phenylenediamine dihydrochloride [himedialabs.com]
- 7. chembk.com [chembk.com]
- 8. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 9. images10.newegg.com [images10.newegg.com]
- 10. images10.newegg.com [images10.newegg.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- To cite this document: BenchChem. [Physical and chemical properties of OPD dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147417#physical-and-chemical-properties-of-opd-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com